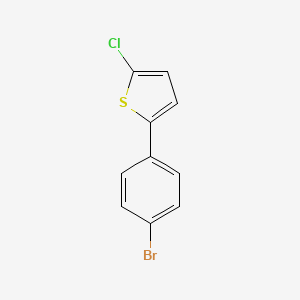

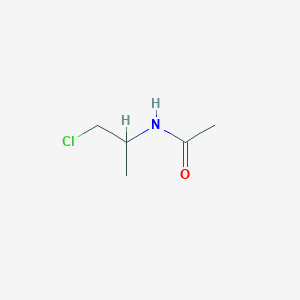

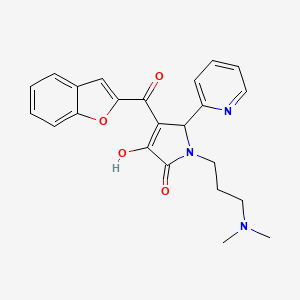

5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In

科学的研究の応用

Herbicide Metabolism and Selectivity

The study of chlorsulfuron, a compound with a similar structural motif, revealed its selective action as a postemergence herbicide for small grains, owing to the ability of tolerant plants like wheat, oats, and barley to rapidly metabolize it into inactive products. This biotransformation involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, indicating a potential pathway for the metabolism of related sulfonamide herbicides in agricultural settings (Sweetser, Schow, & Hutchison, 1982).

Mode of Action in Herbicides

Another study on chlorsulfuron highlighted its mode of action, where it inhibits plant cell division within hours of application, without significantly affecting photosynthesis, respiration, RNA, and protein synthesis. This suggests that related sulfonamides, including 5-chloro-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide, could share a similar inhibitory mechanism on cell division in plants, providing a targeted approach for weed control in cereal crops (Ray, 1982).

Photodynamic Therapy Applications

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, demonstrates the potential of sulfonamide derivatives in medical applications such as photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds, including high fluorescence and appropriate photodegradation quantum yield, underscore their utility as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological Properties

Research on compounds structurally related to this compound, such as SB-399885, a selective 5-HT6 receptor antagonist, reveals their potential in enhancing cognitive functions. Such compounds are capable of crossing the blood-brain barrier, offering promising avenues for treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).

作用機序

Target of Action

Benzenesulfonamide derivatives, which this compound is a part of, are known to inhibit human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Benzenesulfonamide derivatives are known to bind to the active site of carbonic anhydrase enzymes, inhibiting their activity . This interaction could potentially alter cellular pH regulation and disrupt various physiological processes.

Biochemical Pathways

Given its potential role as a carbonic anhydrase inhibitor, it could impact a variety of physiological processes, including respiration, fluid secretion, ph regulation, and electrolyte transport .

Result of Action

As a potential carbonic anhydrase inhibitor, it could disrupt ph regulation and various other physiological processes at the cellular level .

特性

IUPAC Name |

5-chloro-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)14-9-12(15)3-4-13(14)20-2/h3-4,9,11,16H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDKHUCGXZAVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Triazol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2932877.png)

![2-(methylsulfanyl)-N-{1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2932879.png)

![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-6-fluoropyridine-3-sulfonamide](/img/structure/B2932881.png)

![(1R,3S)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B2932884.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2932885.png)

![1-[3-(4-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2932898.png)